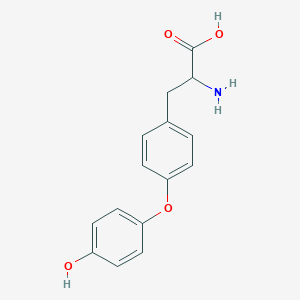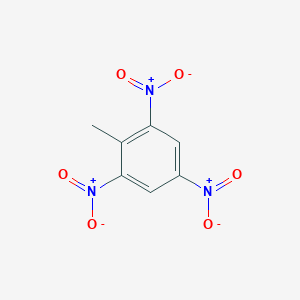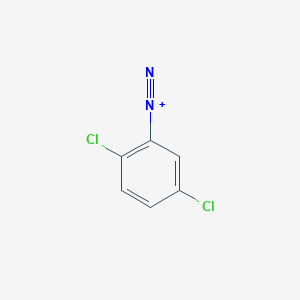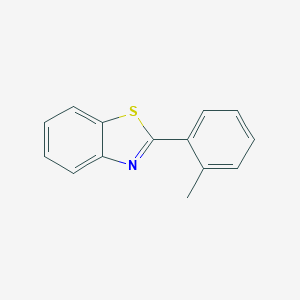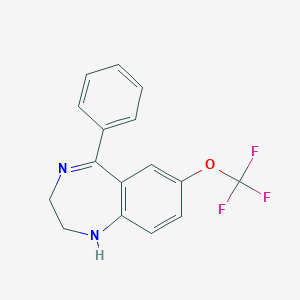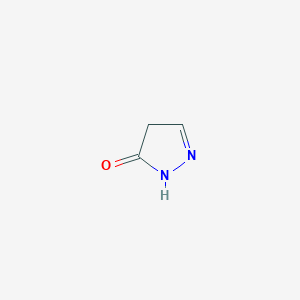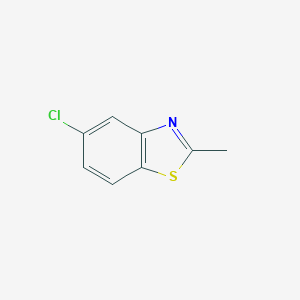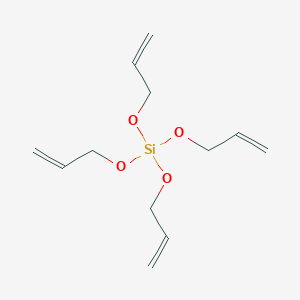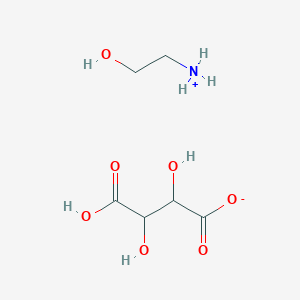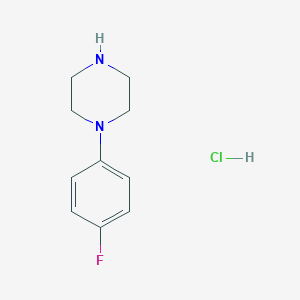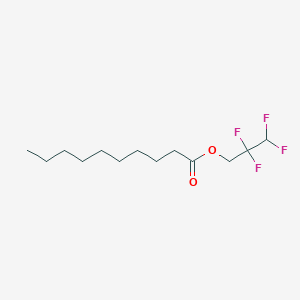
3-Aminopropyltrimethylsilane
Übersicht
Beschreibung
3-Aminopropyltrimethylsilane is a silane compound with an amino functional group that is commonly used to modify surface properties, particularly of silica-based materials. It is known for its ability to form covalent bonds with surfaces through siloxane linkages, which can be utilized in various applications such as surface functionalization and material synthesis.
Synthesis Analysis
The synthesis of 3-aminopropyltrimethylsilane and related compounds involves reactions that can be catalyzed by different substances. For instance, the synthesis of 3-aminopropyl trisiloxane, a related compound, is achieved by reacting 3-aminopropyl methyldiethoxysilane with hexamethyldisiloxane using tetramethylammonium hydroxide as a catalyst, which helps in improving the yield by minimizing by-products . Additionally, high molecular weight α,ω-bis(3-aminopropyldiethoxylsilane) poly(trifluoropropylmethyl)siloxanes are prepared through a ring-opening polymerization process, where the presence of water and 3-aminopropyltriethoxysilane (APTES) is crucial for the reaction .
Molecular Structure Analysis
The molecular structure of 3-aminopropyltrimethylsilane is characterized by the presence of an amino group attached to a propyl linker, which is further connected to a silane group with three methyl substituents. This structure allows for versatile chemical reactions, particularly those involving the amino group. The structure of related polysiloxanes synthesized from aminoalkyltrialkoxysilanes can form higher-order nanostructures, such as hexagonal phases, as indicated by X-ray diffraction (XRD) profiles .
Chemical Reactions Analysis
3-Aminopropyltrimethylsilane and its derivatives participate in various chemical reactions. For example, the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces can be catalyzed by amine catalysts, leading to the formation of Si-O-Si linkages . The sol-gel reaction of aminoalkyltrialkoxysilane, catalyzed by strong acids, results in the formation of nanostructured polysiloxanes without the need for surfactants . Furthermore, the hydrolytic stability of aminosilane-functionalized surfaces can be influenced by the reaction conditions and the structural features of the aminosilanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminopropyltrimethylsilane and its derivatives are influenced by their molecular structure and the conditions under which they are synthesized or applied. For instance, the stability of covalently bonded monolayers of aminosilanes on silicon substrates can vary depending on the specific aminosilane used and the reaction conditions during chemical vapor deposition . The hydrolytic stability of these layers is also a critical property, with some aminosilanes showing greater stability than others . Additionally, the colloid-chemical properties of oligosiloxanes with 3-aminopropyl groups synthesized by different pathways indicate high surface activity and the ability to reduce interfacial tension, which is beneficial for applications such as the preparation of polymer microspheres .
Wissenschaftliche Forschungsanwendungen
Application 1: Molecularly Imprinted Polymers (MIPs)
- Scientific Field : Chemistry, Material Science .
- Summary of the Application : APTES is used as a catalyst in the preparation of silica-based molecularly imprinted polymers (MIPs). It is also used as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Methods of Application : APTES is used as the catalyst instead of the conventional basic catalysts in sol–gel silica polymerization. The preparation process, specificity, pH effect, binding capacity and affinity of the MIP were studied in detail .
- Results or Outcomes : The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts. The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Application 2: Chemical Modification of Metal Oxide Nanoparticle (MONP) Surfaces
- Scientific Field : Chemistry, Nanotechnology .
- Summary of the Application : APTES is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
- Methods of Application : The introduction of amine (NH2) groups via APTES enhances the dispersibility and anti-bacterial property of MONPs .
- Results or Outcomes : The modification of MONP surfaces with APTES improves their dispersibility and imparts anti-bacterial properties .
Application 3: Preparation of Silica-Based Molecularly Imprinted Polymers (MIPs)
- Scientific Field : Chemistry, Material Science .
- Summary of the Application : APTES is used as a catalyst in the preparation of silica-based molecularly imprinted polymers (MIPs). It is also used as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Methods of Application : APTES is used as the catalyst instead of the conventional basic catalysts in sol–gel silica polymerization. The preparation process, specificity, pH effect, binding capacity and affinity of the MIP were studied in detail .
- Results or Outcomes : The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts. The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Application 4: Surface Modification of Metal Oxide Nanoparticles
- Scientific Field : Chemistry, Nanotechnology .
- Summary of the Application : APTES is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
- Methods of Application : The introduction of amine (NH2) groups via APTES enhances the dispersibility and anti-bacterial property of MONPs .
- Results or Outcomes : The modification of MONP surfaces with APTES improves their dispersibility and imparts anti-bacterial properties .
Application 5: Electrochemical Sensors
- Scientific Field : Chemistry, Electrochemistry .
- Summary of the Application : APTES-modified metal oxide nanoparticles (MONPs) have direct applications in electrochemical sensors .
- Methods of Application : The introduction of amine (NH2) groups via APTES enhances the dispersibility of MONPs, which can improve the sensitivity and selectivity of electrochemical sensors .
- Results or Outcomes : The modification of MONP surfaces with APTES improves their performance in electrochemical sensors .
Application 6: Catalysts
- Scientific Field : Chemistry, Catalysis .
- Summary of the Application : APTES-modified MONPs are used as catalysts .
- Methods of Application : The introduction of amine (NH2) groups via APTES provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to catalyst immobilization .
- Results or Outcomes : The modification of MONP surfaces with APTES improves their performance in catalytic applications .
Safety And Hazards
Zukünftige Richtungen
APTMS is widely used to supply amino groups for further modifications on various materials . It is less studied as a catalyst to catalyze sol–gel silica polymerization . The strategy could be extended not only to prepare highly specific MIPs for other small phosphoric molecules, but also for biomolecules e.g. phosphorylated peptides or proteins .
Eigenschaften
IUPAC Name |
3-trimethylsilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRLCKFENIXNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171198 | |
| Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyltrimethylsilane | |
CAS RN |
18187-14-9 | |
| Record name | 3-Aminopropyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18187-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, 3-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopropyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)

